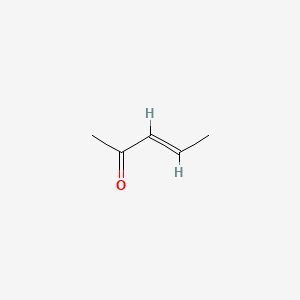![molecular formula C11H11ClF3N B6273112 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine CAS No. 2059931-72-3](/img/no-structure.png)
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine (CTCP) is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has a unique structure, consisting of a pyridine ring with a chlorine atom attached to it. The trifluoromethyl group is located at the 4-position of the ring. CTCP has been studied for its potential use in the synthesis of other compounds, its mechanism of action, and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine is not fully understood. However, it has been proposed that the chlorine atom attached to the pyridine ring may play a role in the reaction. It has been suggested that the chlorine atom may act as an electron-withdrawing group, which could affect the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that the compound may have anti-inflammatory and antifungal properties. It has also been suggested that this compound may have a role in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine has several advantages for lab experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also a stable compound, which makes it suitable for long-term storage. However, there are some limitations to using this compound in lab experiments. It is not as reactive as some other compounds, which can make it difficult to use in certain reactions. In addition, it is not soluble in water, which can make it difficult to work with.
Orientations Futures
There are several possible future directions for the study of 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine. One possibility is to investigate the compound’s potential use in the synthesis of other compounds, such as drugs and agrochemicals. Another possibility is to further study the biochemical and physiological effects of the compound. Additionally, further research could be conducted on the mechanism of action of this compound and its potential role in the regulation of gene expression. Finally, further research could be conducted on the advantages and limitations of this compound for lab experiments.
Méthodes De Synthèse
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine can be synthesized from the reaction of 2-chloropyridine and trifluoromethyl iodide. This reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at a temperature of around 100 °C for a few hours. The resulting product is purified by column chromatography and recrystallization.
Applications De Recherche Scientifique
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine has been studied for its potential use in the synthesis of other compounds, such as drugs and agrochemicals. It has also been studied for its potential use in the synthesis of polymers, dyes, and catalysts. This compound has been used in the synthesis of a number of compounds, including the anti-inflammatory drug naproxen, the fungicide benomyl, and the herbicide glyphosate.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine involves the cyclization of a precursor compound containing a cycloheptadiene ring and a trifluoromethyl group. The chlorination of the cycloheptadiene ring is then carried out to obtain the final product.", "Starting Materials": [ "2,4,6-heptatrien-1-ol", "trifluoroacetic acid", "phosphorus pentoxide", "thionyl chloride", "sodium hydroxide", "hydrochloric acid", "sodium chloride" ], "Reaction": [ "1. Conversion of 2,4,6-heptatrien-1-ol to 2,4,6-heptatrien-1-al using trifluoroacetic acid and phosphorus pentoxide", "2. Cyclization of 2,4,6-heptatrien-1-al to 2-chloro-4-(trifluoromethyl)cyclohepta-2,4,6-triene using thionyl chloride", "3. Hydrolysis of 2-chloro-4-(trifluoromethyl)cyclohepta-2,4,6-triene using sodium hydroxide to obtain 2-chloro-4-(trifluoromethyl)cycloheptadiene", "4. Chlorination of 2-chloro-4-(trifluoromethyl)cycloheptadiene using hydrochloric acid and sodium chloride to obtain 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine" ] } | |
Numéro CAS |
2059931-72-3 |
Formule moléculaire |
C11H11ClF3N |
Poids moléculaire |
249.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



